Rsppa (1-14)
Description
Rsppa (1-14), referred to in the literature as a recombinant protein or peptide construct (e.g., pEGFP-RRSPPa), is implicated in modulating cellular processes such as apoptosis and cell cycle regulation. Experimental studies using HeLa cells transfected with pEGFP-RRSPPa demonstrate significant alterations in cell cycle distribution, including reduced G1-phase cells (71 ± 0.5%) and increased sub-G1 populations (8.8 ± 1.3%), indicative of apoptosis induction . Flow cytometry further revealed elevated annexin-V+/PI+ staining (17 ± 0.9%), confirming enhanced late apoptosis/necrosis. Rsppa (1-14) also induces nuclear abnormalities (e.g., micronuclei, irregular nuclear morphology) and prolongs mitotic duration, leading to mitotic catastrophe and cell death . These findings suggest Rsppa (1-14) disrupts genomic stability and mitotic fidelity, positioning it as a critical tool for studying apoptosis and cell cycle dynamics.
Properties
CAS No. |
70686-88-3 |
|---|---|
Molecular Formula |
C72H113N21O23 |
Molecular Weight |
1640.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C72H113N21O23/c1-36(2)56(69(113)91-51(71(115)116)34-55(100)101)92-68(112)50(33-42-18-14-30-79-35-42)90-65(109)46(22-25-52(76)95)87-62(106)45(21-15-31-80-72(77)78)86-64(108)47(23-26-53(96)97)88-67(111)49(32-41-16-8-7-9-17-41)89-63(107)44(20-11-13-29-74)84-60(104)39(5)82-58(102)37(3)81-59(103)38(4)83-70(114)57(40(6)94)93-66(110)48(24-27-54(98)99)85-61(105)43(75)19-10-12-28-73/h7-9,14,16-18,30,35-40,43-51,56-57,94H,10-13,15,19-29,31-34,73-75H2,1-6H3,(H2,76,95)(H,81,103)(H,82,102)(H,83,114)(H,84,104)(H,85,105)(H,86,108)(H,87,106)(H,88,111)(H,89,107)(H,90,109)(H,91,113)(H,92,112)(H,93,110)(H,96,97)(H,98,99)(H,100,101)(H,115,116)(H4,77,78,80)/t37-,38-,39-,40+,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-/m0/s1 |
InChI Key |
NXJRCUXGCSFSBL-OWGCKRALSA-N |
SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
sequence |
KETAAAKFERQXVD |
Synonyms |
12-(beta-3-pyridylalanyl)-ribonuclease S-peptide (1-14) ribonuclease S-peptide (1-14), 12-(beta-(3-pyridyl)-Ala)- RNase S-peptide (1-14), 12-(beta-(3-pyridyl)-Ala)- RSPPA (1-14) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- Strengths : Rsppa (1-14) provides a robust model for studying mitotic defects and apoptosis in vitro. Its specificity surpasses small-molecule agents in directly linking structural motifs to cellular outcomes .
- Limitations : The evidence lacks pharmacokinetic data (e.g., bioavailability, toxicity) and in vivo validation. Comparisons with other peptide-based apoptosis inducers (e.g., Bcl-2 inhibitors) are absent but critical for therapeutic relevance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
